molecular formula C33H37ClN4O4 B12419164 Vasopressin V2 receptor antagonist 1

Vasopressin V2 receptor antagonist 1

Cat. No.: B12419164
M. Wt: 589.1 g/mol
InChI Key: CEPCBRWQBCKEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Vasopressin V2 receptor antagonist 1 involves several steps, starting from the modification of specific chemical structures. One common method involves the use of benzodiazepine derivatives. For instance, lixivaptan, a selective nonpeptide V2 antagonist, is synthesized by modifying the chemical structure of benzodiazepine. The synthetic route includes regioselective sulfonation, O-methylation, and amidation . Industrial production methods often involve high-performance liquid chromatography (HPLC) for purification and validation .

Chemical Reactions Analysis

Vasopressin V2 receptor antagonist 1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

Vasopressin V2 receptor antagonist 1 exerts its effects by selectively binding to the V2 receptors in the renal collecting ducts. By blocking the action of vasopressin, it prevents the insertion of aquaporin channels into the luminal membranes, thereby inhibiting water reabsorption. This leads to increased excretion of free water and normalization of plasma osmolality and serum sodium concentration .

Comparison with Similar Compounds

Vasopressin V2 receptor antagonist 1 is unique in its selectivity for the V2 receptors. Similar compounds include:

These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and clinical applications.

Properties

Molecular Formula

C33H37ClN4O4

Molecular Weight

589.1 g/mol

IUPAC Name

N-[4-[7-chloro-5-[(3-morpholin-4-yl-3-oxopropyl)amino]-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide

InChI

InChI=1S/C33H37ClN4O4/c1-22-6-3-4-7-26(22)32(40)36-25-10-11-27(23(2)20-25)33(41)38-15-5-8-29(28-21-24(34)9-12-30(28)38)35-14-13-31(39)37-16-18-42-19-17-37/h3-4,6-7,9-12,20-21,29,35H,5,8,13-19H2,1-2H3,(H,36,40)

InChI Key

CEPCBRWQBCKEPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)NCCC(=O)N5CCOCC5)C

Origin of Product

United States

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